molecular formula C13H14N2O B14771832 2-Methyl-6-(m-tolyloxy)pyridin-3-amine

2-Methyl-6-(m-tolyloxy)pyridin-3-amine

Cat. No.: B14771832
M. Wt: 214.26 g/mol
InChI Key: LVZDZFSIVLBOMI-UHFFFAOYSA-N
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Description

2-Methyl-6-(m-tolyloxy)pyridin-3-amine is an organic compound with the molecular formula C₁₃H₁₄N₂O. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a methoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(m-tolyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(m-tolyloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-Methyl-6-(m-tolyloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(m-tolyloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(m-tolyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can result in different electronic and steric effects compared to the ortho and para isomers, potentially leading to distinct properties and applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-6-(3-methylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-4-3-5-11(8-9)16-13-7-6-12(14)10(2)15-13/h3-8H,14H2,1-2H3

InChI Key

LVZDZFSIVLBOMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=C(C=C2)N)C

Origin of Product

United States

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